5-Cyclohexyl-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the triazole ring with cyclohexyl halides under basic conditions.
Schiff Base Formation: The final step involves the condensation of the triazole derivative with 2,3,4-trimethoxybenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazole-3-thiol Derivatives: Compounds with similar triazole and thiol groups.
Schiff Bases: Compounds with similar imine (Schiff base) functional groups.
Cyclohexyl Derivatives: Compounds with similar cyclohexyl groups.
Uniqueness
5-Cyclohexyl-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H24N4O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H24N4O3S/c1-23-14-10-9-13(15(24-2)16(14)25-3)11-19-22-17(20-21-18(22)26)12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
JUKOWADVHYLTFF-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3)OC)OC |
Origin of Product |
United States |
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